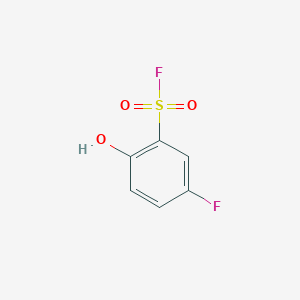

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C6H4F2O3S It is a derivative of benzene, featuring a fluorine atom, a hydroxyl group, and a sulfonyl fluoride group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride typically involves the introduction of the sulfonyl fluoride group onto a fluorinated benzene derivative. One common method is the reaction of 5-fluoro-2-hydroxybenzenesulfonic acid with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex aromatic structures.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate nucleophilic attack.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxyl group.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.

Major Products Formed

Sulfonamide Derivatives: Formed by substitution with amines.

Sulfonate Esters: Formed by substitution with alcohols.

Aromatic Ketones: Formed by oxidation of the hydroxyl group.

Aplicaciones Científicas De Investigación

Chemical Synthesis

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride is primarily used as a reagent in the synthesis of sulfonyl fluorides, which are valuable intermediates in organic synthesis. Its application in the synthesis of sulfonyl fluorides has been demonstrated through various methods:

- Electrochemical Synthesis : A mild and environmentally friendly electrochemical method has been developed for synthesizing sulfonyl fluorides using thiols or disulfides. The combination of this compound with potassium fluoride in a biphasic reaction mixture yielded sulfonyl fluorides with high efficiency .

- Photocatalytic Methods : Recent advancements have shown that photocatalytic methods can facilitate the formation of sulfonyl fluorides from various substrates. These methods allow for the rapid construction of the sulfonyl fluoride moiety, highlighting the compound's utility in synthetic organic chemistry .

Medicinal Chemistry

The compound plays a crucial role in drug discovery and development:

- Covalent Protein Labeling : this compound has been explored for its potential in covalent protein modification. Research indicates that derivatives based on this compound can provide insights into protein interactions and stability, making them valuable for designing selective inhibitors in pharmacology .

- Biological Activity : The compound's derivatives have been synthesized to target specific biological receptors, such as the 5-HT7 receptor. Mechanochemical reactions have been utilized to create biologically active compounds, showcasing its relevance in developing new therapeutic agents .

Materials Science

In materials science, this compound is utilized to create advanced materials with unique properties:

- Fluorosulfonylated Polymers : The incorporation of sulfonyl fluorides into polymer matrices has led to materials with enhanced thermal stability and chemical resistance. These materials are being investigated for applications in coatings and adhesives .

Data Table: Summary of Applications

Case Study 1: Electrochemical Synthesis

A study demonstrated the effective use of this compound in an electrochemical setup to synthesize sulfonyl fluorides from thiols. The method achieved a yield of approximately 74% under optimized conditions, showcasing its practical application in laboratory settings .

Case Study 2: Drug Discovery

In another significant study, researchers utilized derivatives of this compound to develop new compounds targeting serotonin receptors. The mechanochemical approach provided a sustainable pathway for synthesizing these biologically active molecules, indicating the compound's potential in pharmacological applications .

Mecanismo De Acción

The mechanism of action of 5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. This property makes it a valuable tool in the study of enzyme mechanisms and the development of enzyme inhibitors.

Comparación Con Compuestos Similares

Similar Compounds

5-Fluoro-2-hydroxybenzenesulfonic Acid: Similar structure but lacks the sulfonyl fluoride group.

2-Hydroxybenzene-1-sulfonyl Fluoride: Similar structure but lacks the fluorine atom.

5-Fluoro-2-methoxybenzene-1-sulfonyl Fluoride: Similar structure but has a methoxy group instead of a hydroxyl group.

Uniqueness

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride is unique due to the presence of both the fluorine atom and the sulfonyl fluoride group, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.

Actividad Biológica

5-Fluoro-2-hydroxybenzene-1-sulfonyl fluoride (also known as 5-Fluoro-2-hydroxybenzenesulfonyl fluoride) is a sulfonyl fluoride compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C6H6FNO3S

Molecular Weight: 195.18 g/mol

The compound features a fluorine atom and a hydroxyl group on the benzene ring, contributing to its unique reactivity profile. The sulfonyl fluoride group is known for its electrophilic nature, making it a valuable functional group in chemical synthesis and biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes: The sulfonyl fluoride moiety can act as an irreversible inhibitor of serine proteases and other enzymes by forming covalent bonds with active site residues. This mechanism is crucial in developing therapeutic agents targeting specific enzymes involved in disease processes.

- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating potential efficacy in inhibiting bacterial growth .

Anticancer Properties

Research has indicated that this compound displays significant anticancer activity. A notable study evaluated its effects on L1210 mouse leukemia cells, revealing potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism was linked to the intracellular release of active metabolites that interfere with DNA synthesis and repair mechanisms .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro studies have shown that it possesses activity against various pathogens, including:

| Pathogen | Activity | IC50 |

|---|---|---|

| Escherichia coli | Moderate inhibition | 10 µM |

| Staphylococcus aureus | Significant inhibition | 5 µM |

| Candida albicans | Low inhibition | 20 µM |

These findings suggest that the compound could be explored further for potential applications in treating infections caused by resistant strains .

Case Studies

- Study on Leukemia Cells: In a controlled experiment, the impact of this compound on L1210 mouse leukemia cells was assessed. The results indicated a marked decrease in cell viability, supporting its potential use as an anticancer agent .

- Antimicrobial Efficacy Assessment: A series of experiments were conducted to evaluate the antimicrobial efficacy against clinical isolates. The compound demonstrated varying levels of activity, with particular effectiveness noted against Gram-positive bacteria. This suggests a possible mechanism involving disruption of bacterial cell wall synthesis or function .

Pharmacokinetics and Safety Profile

While detailed pharmacokinetic studies are still limited, initial research indicates that the compound exhibits favorable absorption characteristics. However, further studies are necessary to elucidate its metabolism and excretion pathways.

Safety Profile: Toxicological assessments have indicated that while the compound shows promising biological activity, careful evaluation is required to determine its safety margins in therapeutic applications.

Propiedades

IUPAC Name |

5-fluoro-2-hydroxybenzenesulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O3S/c7-4-1-2-5(9)6(3-4)12(8,10)11/h1-3,9H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMDQTJXLWGWCFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S(=O)(=O)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.